molecular formula C11H19ClO2 B1346207 Ethyl 8-chloro-8-nonenoate CAS No. 485320-23-8

Ethyl 8-chloro-8-nonenoate

Cat. No.: B1346207
CAS No.: 485320-23-8
M. Wt: 218.72 g/mol
InChI Key: WTFVYTWWPTXNDC-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-8-nonenoate is an organic compound with the molecular formula C11H19ClO2. It is an ester derivative, characterized by the presence of a chlorine atom and a double bond within its structure. This compound is utilized in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-8-nonenoate typically involves the esterification of 8-chloro-8-nonenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-8-nonenoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents, such as hydrogenation to form ethyl 8-chlorononanoate.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Addition: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Major Products Formed

    Substitution: Formation of various substituted nonenoates.

    Addition: Formation of saturated esters.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

Ethyl 8-chloro-8-nonenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-chloro-8-nonenoate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the chlorine atom and the double bond play crucial roles in determining the reactivity and the types of products formed. The ester functional group also influences the compound’s behavior in various environments.

Comparison with Similar Compounds

Ethyl 8-chloro-8-nonenoate can be compared with other similar compounds such as:

    Ethyl 8-bromo-8-nonenoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    Ethyl 8-chloro-8-decanoate: Similar structure but with a longer carbon chain, affecting its physical properties and reactivity.

    Ethyl 8-chloro-8-octenoate: Similar structure but with a shorter carbon chain, influencing its chemical behavior.

This compound is unique due to its specific combination of functional groups and molecular structure, which confer distinct reactivity and applications.

Properties

IUPAC Name

ethyl 8-chloronon-8-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFVYTWWPTXNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641092
Record name Ethyl 8-chloronon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-23-8
Record name Ethyl 8-chloro-8-nonenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-chloronon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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